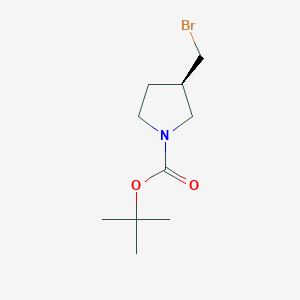

(R)-1-Boc-3-(Bromomethyl)pyrrolidine

説明

Historical Context and Discovery

The development of this compound emerged from the broader historical evolution of pyrrolidine chemistry and the recognition of five-membered nitrogen heterocycles as privileged scaffolds in medicinal chemistry. Pyrrolidine derivatives have been recognized as prevalent core structures found in biologically active natural products and medicinal molecules since the early development of organic chemistry. The specific synthesis and characterization of the (R)-enantiomer of 1-Boc-3-(bromomethyl)pyrrolidine was first documented in chemical databases with creation dates tracing back to 2011, as evidenced by PubChem records indicating the compound's initial database entry on May 17, 2011.

The historical significance of this compound lies in its development as part of the broader effort to create stereoselective synthetic methodologies for accessing chiral pyrrolidine derivatives. The recognition that different enantiomers of pyrrolidine-containing molecules could exhibit dramatically different biological activities drove the demand for reliable methods to access enantiopure building blocks like this compound. This compound emerged as a solution to the challenge of constructing complex nitrogen-containing molecules with defined stereochemistry, particularly in pharmaceutical applications where chirality plays a crucial role in determining biological activity.

The compound's development was further motivated by the need for versatile synthetic intermediates that could serve multiple roles in organic synthesis while maintaining chemical stability under standard laboratory conditions. The incorporation of the tert-butoxycarbonyl protecting group represented a strategic design choice, providing stability during synthetic manipulations while allowing for controlled deprotection when required.

Significance in Organic Chemistry

This compound occupies a position of considerable importance in organic chemistry due to its multifaceted synthetic utility and stereochemical properties. The compound serves as a crucial chiral intermediate in the synthesis of diverse organic compounds, particularly those incorporating the pyrrolidine motif. Its significance stems from the inherent chirality of the pyrrolidine ring system, which offers opportunities to construct stereochemically defined molecules with high precision.

The synthetic versatility of this compound is demonstrated through its participation in various chemical transformations. The bromomethyl substituent provides an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups while preserving the stereochemical integrity of the pyrrolidine ring. This reactivity profile makes the compound particularly valuable in the construction of complex molecular architectures where multiple functional group manipulations are required.

Recent advances in biocatalytic synthesis have further highlighted the significance of pyrrolidine derivatives in modern organic chemistry. Research has demonstrated that enzymes can be employed to construct chiral pyrrolidines and related heterocycles via novel intramolecular cyclization strategies. The availability of compounds like this compound provides essential building blocks for these emerging biocatalytic methodologies, expanding the toolkit available to synthetic chemists.

The compound's importance is also reflected in its widespread commercial availability from multiple chemical suppliers, indicating sustained demand from the research community. This commercial interest underscores the compound's established role as a reliable synthetic intermediate in both academic research and industrial applications.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name being tert-butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate. This nomenclature precisely describes the molecular architecture, indicating the presence of a tert-butyl ester functionality attached to the nitrogen atom of the pyrrolidine ring through a carboxylate linkage, with a bromomethyl substituent positioned at the 3-carbon in the R-configuration.

The compound's structural classification places it within several important chemical families. Primarily, it belongs to the pyrrolidine class of heterocyclic compounds, featuring a five-membered saturated ring containing one nitrogen atom. The molecule can also be classified as an organobromine compound due to the presence of the bromine atom, and as a carbamate derivative due to the tert-butoxycarbonyl protecting group attached to the nitrogen atom.

Table 1: Structural and Physical Properties of this compound

The stereochemical designation (3R) is critical to the compound's identity and represents the absolute configuration at the 3-position of the pyrrolidine ring according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification distinguishes the compound from its (3S)-enantiomer, which bears the Chemical Abstracts Service number 1067230-64-1 and exhibits different chemical and biological properties.

The compound's classification also extends to its functional group composition. The tert-butoxycarbonyl group serves as a protecting group for the nitrogen atom, temporarily masking its nucleophilic character while allowing for selective reactions at other positions of the molecule. The bromomethyl substituent functions as an alkyl halide, providing a site for nucleophilic substitution reactions and enabling further structural elaboration.

Overview of Current Research Applications

Contemporary research applications of this compound span multiple areas of chemical science, with particular emphasis on pharmaceutical development and synthetic methodology advancement. The compound serves as a versatile building block in the synthesis of various pharmaceuticals and agrochemicals, allowing researchers to create complex molecular structures efficiently. Its role in drug development is particularly notable, where it contributes to the design of compounds targeting specific biological pathways and enhancing therapeutic efficacy.

Recent patent literature demonstrates the compound's utility in the development of novel therapeutic agents. Research focused on pyrrolidine main protease inhibitors has identified derivatives of this structural class as effective antiviral compounds, with applications in treating viral infections including coronavirus disease. These studies highlight the continued relevance of pyrrolidine-based scaffolds in addressing contemporary medical challenges.

The compound finds extensive application in the synthesis of neurologically active molecules. Research on symmetric double-headed aminopyridines as neuronal nitric oxide synthase inhibitors has employed related pyrrolidine derivatives as key intermediates. The synthesis of such inhibitors requires precise control of stereochemistry, making this compound an ideal starting material for these applications.

Table 2: Current Research Applications and Synthetic Uses

In the realm of synthetic methodology, the compound contributes to advances in ring contraction strategies and skeletal editing reactions. Recent research has explored photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives, representing innovative approaches to accessing these valuable heterocyclic structures. While this particular study focuses on direct pyridine-to-pyrrolidine conversions, the products obtained often require further functionalization using intermediates like this compound.

The compound's utility extends to the development of new biocatalytic processes. Research on stereocomplementary synthesis of pharmaceutically relevant chiral pyrrolidines using imine reductases has demonstrated the importance of having access to diverse pyrrolidine building blocks. These enzymatic approaches often require specific starting materials or intermediates that can be efficiently prepared using compounds like this compound.

Educational applications represent another significant area where this compound finds use. It is frequently included in educational laboratories to demonstrate organic synthesis techniques, helping students understand practical applications of chemical reactions and stereochemical concepts. The compound's well-defined structure and predictable reactivity make it an excellent teaching tool for advanced organic chemistry courses.

特性

IUPAC Name |

tert-butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGQGISAMHLST-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679931 | |

| Record name | tert-Butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067230-65-2 | |

| Record name | tert-Butyl (3R)-3-(bromomethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-(Bromomethyl)pyrrolidine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

(R)-1-Boc-3-(Bromomethyl)pyrrolidine is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its structural properties and potential applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a bromomethyl group. Its molecular formula is , and it is classified under various chemical databases including PubChem and BenchChem.

Synthesis

The synthesis of this compound typically follows these steps:

- Protection of the Pyrrolidine Nitrogen : The nitrogen atom of pyrrolidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- Introduction of the Bromomethyl Group : The bromomethyl group can be introduced through nucleophilic substitution reactions, often involving alkyl halides or similar reagents.

The biological activity of this compound largely depends on its interactions with specific molecular targets. It may function as an enzyme inhibitor or receptor ligand, influencing various biochemical pathways. The Boc group provides stability during synthesis, allowing for selective reactions at other sites on the molecule.

Applications in Research

This compound has been utilized in several key areas:

- Medicinal Chemistry : It serves as an intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders and inflammatory diseases.

- Enzyme Studies : It is employed in studying enzyme mechanisms and can act as a building block for bioactive molecules.

- Material Science : The compound is explored for developing novel materials with specific properties.

Study 1: Enzyme Inhibition

In a recent study focusing on enzyme inhibitors, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Study 2: Receptor Binding

Another investigation evaluated the binding affinity of this compound to various receptors implicated in neurological functions. The compound demonstrated promising binding activity, which could be leveraged for designing targeted therapies for neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (S)-1-Boc-3-(Bromomethyl)pyrrolidine | Same structure but different chirality | Similar enzyme inhibition potential |

| (R)-1-Boc-3-(Hydroxymethyl)pyrrolidine | Hydroxymethyl instead of bromomethyl | Different mechanism; less potent as an inhibitor |

| (R)-1-Boc-3-(Aminomethyl)pyrrolidine | Aminomethyl group | Enhanced interaction with certain receptors |

科学的研究の応用

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

(R)-1-Boc-3-(Bromomethyl)pyrrolidine serves as a key intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for nucleophilic substitution reactions, facilitating the construction of more complex molecular architectures. This compound can be transformed into other functionalized pyrrolidines, which are valuable in drug discovery and development .

1.2 Synthesis of Bioactive Molecules

This compound has been utilized in synthesizing bioactive molecules, particularly those targeting specific enzymes or receptors. The Boc (tert-butyloxycarbonyl) protecting group is crucial for maintaining the stability of the amine during chemical transformations, allowing for selective reactions that lead to the formation of pharmacologically relevant compounds .

Biological Applications

2.1 Pharmacological Studies

The compound has been investigated for its potential as a pharmacological agent. For instance, its derivatives have shown promise as inhibitors of various enzymes involved in disease pathways, such as endothelin-converting enzyme, which plays a role in cardiovascular diseases . The bromomethyl group can enhance the binding affinity to biological targets through interactions like hydrogen bonding and electrostatic interactions.

2.2 Enzyme Mechanism Studies

Research has employed this compound to study enzyme mechanisms. By modifying this compound to create specific inhibitors, researchers can elucidate the roles of various enzymes in metabolic pathways and disease processes .

Industrial Applications

3.1 Production of Fine Chemicals

In industrial settings, this compound is used to produce fine chemicals and specialty compounds. Its ability to undergo further transformations makes it an essential building block for manufacturing diverse chemical products .

3.2 Precursor for Functional Materials

This compound is also explored as a precursor for functional materials in polymer chemistry and materials science, where it can impart specific properties to the final products due to its unique chemical structure .

Case Studies

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Table 1: Key Structural Analogs

Reactivity and Stability

- Bromomethyl vs. Hydroxyl : The bromomethyl group in the target compound is superior for nucleophilic substitution (e.g., SN2 reactions) compared to the hydroxyl group in (R)-1-Boc-3-hydroxypyrrolidine, which requires activation (e.g., tosylation) .

- Bromomethyl vs. Amino: The amino group in (R)-1-Boc-3-aminopyrrolidine enables amide bond formation but lacks the leaving-group capability of bromine .

- Boc Protection : The Boc group in all analogs enhances stability but requires acidic conditions for deprotection (e.g., TFA or HCl).

Chirality and Enantiomer-Specific Effects

The (R)-enantiomer of the target compound is preferred in asymmetric synthesis. In contrast, racemic mixtures of pyrrolidine boronic acids (e.g., in immunoproteasome inhibitors) show reduced enantiomeric specificity .

準備方法

The key challenge lies in the selective and stereospecific introduction of the bromomethyl group while maintaining the Boc protection and chiral integrity.

Preparation of the Pyrrolidine Core and Boc Protection

A commonly employed approach starts from 3-hydroxypyrrolidine derivatives, which are converted into 1-N-Boc-3-hydroxypyrrolidine intermediates. This intermediate is crucial as it allows subsequent functional group transformations at the 3-position.

Method Summary:

- Starting Material: Epichlorohydrin and sodium cyanide are reacted to form 4-chloro-3-hydroxy-butyronitrile.

- Ring Closure: Reduction and ring closure of the nitrile intermediate yield 3-hydroxypyrrolidine.

- Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc anhydride) to afford 1-N-Boc-3-hydroxypyrrolidine with high purity (>95%).

This method is advantageous due to the availability of raw materials and the stereochemical control afforded by the initial epichlorohydrin configuration. The process includes careful pH control and temperature regulation to optimize yield and purity.

Conversion of 1-N-Boc-3-Hydroxypyrrolidine to 1-N-Boc-3-(Bromomethyl)pyrrolidine

The critical step in preparing (R)-1-Boc-3-(Bromomethyl)pyrrolidine is the transformation of the 3-hydroxymethyl group into the corresponding bromomethyl derivative.

- Starting Material: 1-N-Boc-3-hydroxypyrrolidine.

- Reagent: Phosphorus tribromide (PBr3), a classical reagent for converting alcohols to alkyl bromides.

- Solvent: Normal hexane is used as a safe, cheap solvent.

- Reaction Conditions: The reaction is performed under cooling (ice bath) followed by reflux for approximately 2 hours.

- Workup: After reaction completion, the mixture is neutralized with 25% KOH solution to pH > 8, extracted with diethyl ether, acidified with 1N HCl, re-extracted, and finally dried to yield the bromomethyl derivative.

This method improves over traditional routes by reducing harsh conditions and improving yields. The use of normal hexane as solvent and mild reaction conditions make it suitable for scale-up and industrial application.

Alternative Synthetic Routes and Industrial Considerations

Another synthetic approach involves the synthesis of N-Boc-3-pyrrolidine derivatives via cyanopyrrolidine intermediates, which are then reduced and functionalized. For example, the synthesis of N-Boc-3-pyrrolidine formaldehyde involves:

- Reaction of glycine with acrylonitrile and paraformaldehyde to form 3-cyanopyrrolidine.

- Boc protection of the nitrile intermediate.

- Reduction using diisobutylaluminum hydride (DIBAL-H) to the corresponding aldehyde.

While this route is more focused on aldehyde derivatives, it demonstrates the versatility of Boc-protected pyrrolidine intermediates and the potential for further functionalization, including halogenation at the 3-position.

Comparative Data Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 1-N-Boc-3-hydroxypyrrolidine | Epichlorohydrin, NaCN, sulfuric acid, Boc2O | High (>90) | >95 | Stereoselective, uses epichlorohydrin |

| 2 | Conversion to 1-N-Boc-3-(Bromomethyl)pyrrolidine | PBr3, normal hexane, reflux, KOH neutralization | Moderate (typ. ~50-70) | High | Mild conditions, scalable |

| 3 | Alternative via cyanopyrrolidine reduction | Glycine, acrylonitrile, paraformaldehyde, DIBAL-H | 75 (for aldehyde intermediate) | 97 | Industrially viable, multi-step |

Research Findings and Industrial Relevance

- The synthesis of 1-N-Boc-3-hydroxypyrrolidine from epichlorohydrin and sodium cyanide is well-documented with high stereochemical fidelity and purity, making it a preferred route in pharmaceutical intermediate manufacture.

- The bromination step using phosphorus tribromide in hexane is a significant improvement over harsher halogenation methods, offering better safety and yield profiles.

- Industrial-scale processes emphasize cost-effectiveness, availability of reagents, and ease of purification, all of which are addressed in the above methods.

- The overall synthetic sequence is adaptable for both (R)- and (S)-enantiomers by choosing the appropriate chiral starting material (e.g., enantiomerically pure epichlorohydrin).

Q & A

What are the key synthetic challenges in preparing enantiopure (R)-1-Boc-3-(bromomethyl)pyrrolidine, and how can racemization be minimized?

The synthesis of enantiopure this compound requires careful control of stereochemistry during functional group transformations. A common route involves bromination of the hydroxymethyl precursor (e.g., (R)-1-Boc-3-hydroxymethylpyrrolidine) using reagents like PBr₃ or CBr₄. However, the acidic conditions during bromination or Boc deprotection may induce racemization. To mitigate this:

- Use mild, non-acidic brominating agents (e.g., NBS with catalytic H₂SO₄ in a non-polar solvent).

- Monitor reaction progress via chiral HPLC to confirm enantiomeric integrity .

- Perform Boc protection/deprotection under anhydrous conditions to avoid hydrolysis-induced racemization .

How can the reactivity of the bromomethyl group in this compound be exploited in cross-coupling reactions?

The bromomethyl moiety serves as a versatile electrophile in nucleophilic substitutions or transition-metal-catalyzed couplings. For example:

- Suzuki-Miyaura Coupling : Replace bromide with aryl/heteroaryl boronic acids to generate biaryl motifs, useful in kinase inhibitor synthesis .

- Buchwald-Hartwig Amination : Introduce amines to construct C–N bonds, critical for pharmacophore development. Optimize using Pd catalysts (e.g., XPhos Pd G3) and mild bases (K₃PO₄) .

- Click Chemistry : Azide substitution followed by Cu-catalyzed cycloaddition for triazole-linked conjugates .

What analytical methods are recommended for characterizing this compound and confirming enantiopurity?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structure (e.g., δ ~3.5–4.0 ppm for Boc-protected pyrrolidine protons; δ ~3.3 ppm for bromomethyl CH₂Br) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol gradients to resolve enantiomers and verify >99% ee .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ at m/z 264.16 (C₁₀H₁₈NO₂Br⁺) .

- Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare with literature values for stereochemical validation .

How does the stereochemistry of the bromomethyl group impact its utility in asymmetric synthesis?

The (R)-configuration directs spatial orientation during nucleophilic attacks, enabling stereoselective bond formation. For instance:

- In peptide mimetics, the (R)-bromomethyl group facilitates selective alkylation of cysteine residues, preserving chirality in cyclic peptides .

- In organocatalysis, the enantiomer influences transition-state geometry in asymmetric aldol reactions .

Contradictory results in reactivity between (R)- and (S)-isomers highlight the need for rigorous stereochemical validation via X-ray crystallography or NOE experiments .

What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood due to volatile brominated byproducts .

- Waste Disposal : Collect bromide-containing waste separately and neutralize with NaHCO₃ before disposal by licensed contractors .

- Emergency Measures : In case of inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

What are the documented applications of this compound in medicinal chemistry?

- Intermediate for Kinase Inhibitors : The bromomethyl group is pivotal in synthesizing pyrimidine-linked pyrrolidine scaffolds targeting EGFR or CDK inhibitors .

- PROTAC Development : Serves as a linker for conjugating E3 ligase ligands to target proteins .

- Antiviral Agents : Used to functionalize viral protease inhibitors, enhancing cell permeability .

How can researchers optimize the storage stability of this compound?

- Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group or bromide displacement by moisture .

- Avoid exposure to light, as UV radiation can degrade the bromomethyl moiety. Use amber glass vials for long-term storage .

What computational tools can predict the reactivity and stability of this compound in complex reactions?

- DFT Calculations : Model transition states for SN2 reactions to predict regioselectivity (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

- Molecular Dynamics (MD) : Simulate solvent effects on bromide leaving group kinetics in polar aprotic solvents (e.g., DMSO) .

- Docking Studies : Assess binding poses of derived compounds in target proteins (AutoDock Vina) .

What are the limitations of using this compound in large-scale synthesis?

- Cost of Enantiopure Starting Materials : Chiral resolution or asymmetric catalysis adds expense .

- Byproduct Formation : Competing elimination (e.g., dehydrohalogenation to form alkenes) requires optimized conditions (low temperature, short reaction times) .

- Scale-Up Challenges : Exothermic bromination steps necessitate controlled addition and cooling .

How does the electronic nature of the pyrrolidine ring influence the bromomethyl group’s reactivity?

The electron-donating Boc group increases electron density at the pyrrolidine nitrogen, stabilizing adjacent carbocations during SN1 reactions. Conversely, the ring’s conformation (e.g., chair vs. envelope) affects steric accessibility for nucleophilic attacks:

- In the (R)-configuration, the bromomethyl group occupies an axial position, favoring backside attack in SN2 mechanisms .

- Electron-deficient aryl substituents on the pyrrolidine enhance bromide leaving ability via inductive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。